

The Thermochemistry of Neutral and Cationic Iron Hydroxides: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Hydroxide, hydrate

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron hydroxides, in both neutral and cationic forms, are fundamental species in a wide range of chemical and biological processes. From their role in atmospheric chemistry and interstellar media to their involvement in corrosion and biological iron metabolism, a thorough understanding of their thermodynamic properties is crucial. This technical guide provides a comprehensive overview of the thermochemistry of mononuclear iron hydroxides, focusing on FeOH and FeOH^+ . It summarizes key quantitative data, details the experimental protocols used to determine these values, and presents visual representations of the core relationships to serve as a resource for researchers in chemistry, materials science, and drug development.

Core Thermochemical Data

The stability and reactivity of iron hydroxides are governed by their thermochemical properties. The following tables summarize the experimentally and theoretically determined enthalpies of formation, bond dissociation energies, and ionization energies for key neutral and cationic iron hydroxide species.

Table 1: Enthalpies of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is a critical measure of a molecule's stability. The values presented below are for the gas phase at 0 K and 298 K.

Species	$\Delta_f H^\circ$ at 0 K (kJ/mol)	$\Delta_f H^\circ$ at 298 K (kJ/mol)	Reference
FeOH	114.6 ± 11.3	129 ± 15	[1][2]
FeOH ⁺	854.4 ± 9.6	870 ± 15	[1][2]
Fe(OH) ₂	-316.7 ± 11.3	-	[2]
Fe(OH) ₂ ⁺	566.1 ± 14.6	-	[2]
FeOH ²⁺	2447 ± 30	-	[1][2][3]

Table 2: Bond Dissociation Energies (BDE)

Bond dissociation energies provide insight into the strength of the chemical bonds within a molecule and are essential for understanding reaction mechanisms.

Bond	Species	BDE at 0 K (D ₀) (kJ/mol)	BDE at 298 K (D ₂₉₈) (kJ/mol)
Fe ⁺ –OH	FeOH ⁺	404 ± 9.6	408 ± 9.6
Fe–OH	FeOH	339 ± 11.3	343 ± 11.3
H–FeOH	HFeOH	213 ± 15	217 ± 15
Fe–O	FeO	408.8 ± 8.4	411.7 ± 8.4
Fe ⁺ –O	FeO ⁺	341.4 ± 4.2	343.9 ± 4.2

Table 3: Ionization Energies (IE)

The ionization energy is the energy required to remove an electron from a neutral species, a fundamental property influencing its charge state and reactivity.

Species	Adiabatic Ionization Energy (eV)	Reference
FeOH	7.68 ± 0.08	[1]
FeO	8.58 ± 0.04	[1]
Fe	7.9024	[4]

Experimental Protocols

The thermochemical data presented in this guide are primarily derived from sophisticated gas-phase experiments employing mass spectrometry techniques. The following sections detail the methodologies behind these key experiments.

Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

Guided Ion Beam Tandem Mass Spectrometry is a powerful technique for determining bond dissociation energies and reaction cross-sections.[3]

Methodology:

- **Ion Generation:** Fe^+ ions are typically generated in a DC discharge/flow tube source. Neutral reactants like N_2O or H_2O are introduced downstream to form FeO^+ or FeOH^+ through chemical reactions.
- **Ion Extraction and Mass Selection:** The generated ions are extracted from the source, accelerated, and focused into a magnetic sector mass spectrometer for the selection of the primary ion of interest (e.g., Fe^+ or FeO^+).
- **Deceleration and Focusing:** The mass-selected ions are then decelerated to a well-defined kinetic energy and focused into an octopole ion guide. The octopole uses radiofrequency fields to trap the ions radially, ensuring efficient transport.
- **Reaction Cell:** The octopole guide passes through a reaction cell containing a neutral reagent gas (e.g., H_2 , D_2 , CH_4) at a low pressure to ensure single-collision conditions.

- **Product Ion Analysis:** The product ions and unreacted primary ions exiting the reaction cell are focused into a quadrupole mass filter for mass analysis.
- **Detection:** The mass-selected ions are then detected by a sensitive detector, such as a scintillation counter.
- **Data Analysis:** The reaction cross-sections are measured as a function of the ion kinetic energy. The endothermic reaction thresholds are then analyzed to determine bond dissociation energies. This analysis must account for the internal energy of the reactant ions and the kinetic energy distribution of the reactants.

Charge-Stripping Mass Spectrometry

Charge-stripping mass spectrometry is used to determine the second ionization energy of a singly charged cation.

Methodology:

- **Ion Formation and Acceleration:** Singly charged cations (e.g., FeOH^+) are produced in an ion source and accelerated to high kinetic energies (typically in the keV range).
- **Collision Cell:** The high-energy ion beam is passed through a collision cell containing a neutral target gas, such as nitrogen (N_2).
- **Electron Stripping:** Inelastic collisions with the target gas can cause the removal of a second electron from the cation, resulting in the formation of a dication (e.g., FeOH^{2+}).
- **Energy Analysis:** The kinetic energy of the resulting doubly charged ions is analyzed using an electric sector. The minimum energy loss during the collision corresponds to the second ionization energy of the original cation.

Photodissociation Spectroscopy

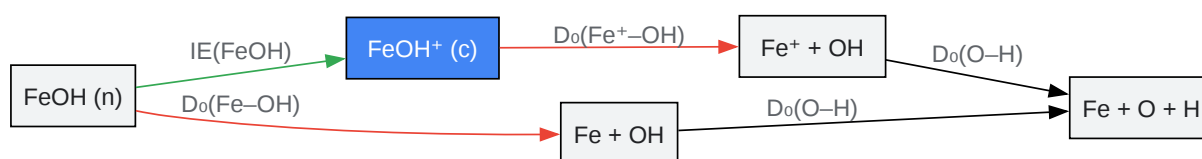
Photodissociation spectroscopy is employed to measure bond dissociation energies by observing the fragmentation of ions upon absorption of photons.

Methodology:

- **Ion Generation and Trapping:** The ions of interest (e.g., FeOH^+) are generated, often by electrospray ionization or laser ablation, and confined in an ion trap.
- **Laser Irradiation:** The trapped ions are irradiated with a tunable laser.
- **Photodissociation:** When the photon energy is equal to or greater than the energy required to break a specific bond, the ion will fragment.
- **Fragment Detection:** The resulting fragment ions are detected using a mass spectrometer.
- **Threshold Determination:** By scanning the laser wavelength and monitoring the appearance of fragment ions, a photodissociation spectrum is obtained. The onset of fragmentation corresponds to the bond dissociation energy.

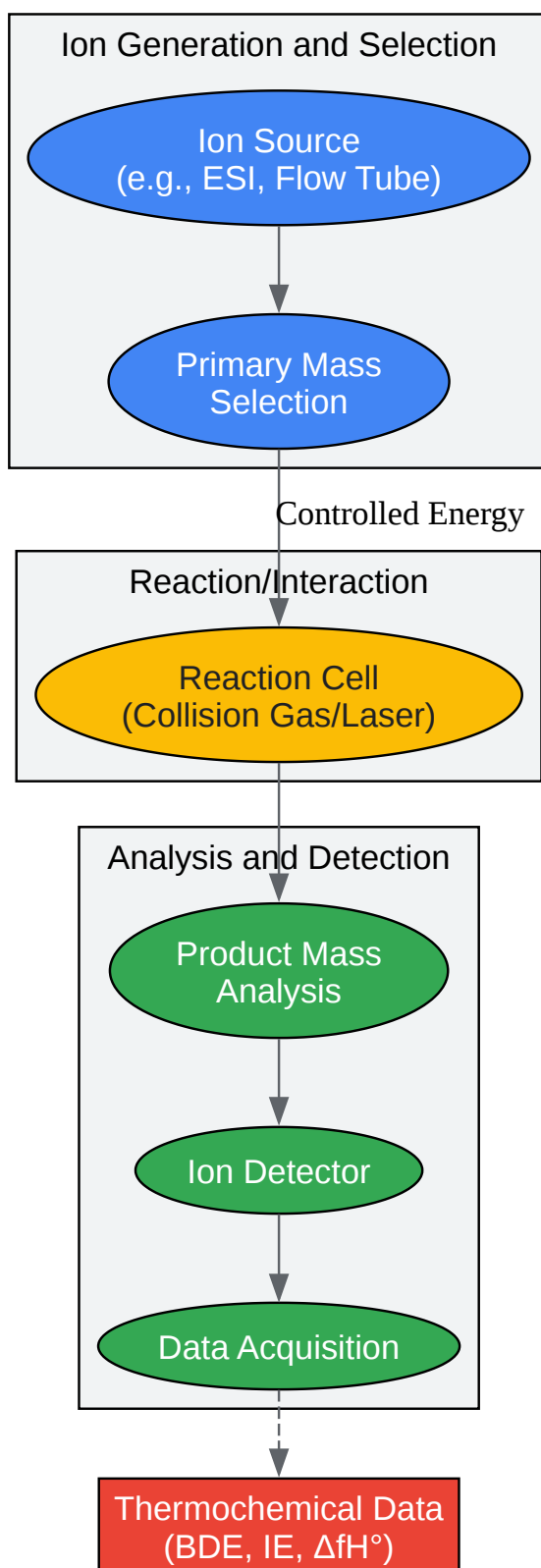
Visualizing Thermochemical Relationships and Workflows

The following diagrams, created using the DOT language, illustrate the key relationships between the studied iron hydroxide species and a generalized experimental workflow for determining their thermochemical properties.



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Thermochemical relationships for FeOH and FeOH^+ .



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Generalized experimental workflow for gas-phase ion thermochemistry.

Conclusion

This technical guide has provided a consolidated resource on the thermochemistry of neutral and cationic iron hydroxides, with a focus on FeOH and FeOH⁺. The tabulated data for enthalpies of formation, bond dissociation energies, and ionization energies offer a quantitative foundation for understanding the energetics of these species. Furthermore, the detailed descriptions of the primary experimental methodologies—Guided Ion Beam Tandem Mass Spectrometry, Charge-Stripping Mass Spectrometry, and Photodissociation Spectroscopy—elucidate the sophisticated techniques required to obtain these fundamental values. The provided diagrams offer a clear visual summary of the thermochemical relationships and the general experimental approach. This compilation of data and methods is intended to be a valuable tool for researchers and professionals engaged in fields where the chemistry of iron plays a critical role.

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